molecular formula C5H8O3S B121603 But-3-yn-1-yl methanesulfonate CAS No. 72486-09-0

But-3-yn-1-yl methanesulfonate

Cat. No. B121603
CAS RN: 72486-09-0
M. Wt: 148.18 g/mol
InChI Key: APJYYFNGGGLDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“But-3-yn-1-yl methanesulfonate” is an organic compound with the molecular formula C5H8O3S . It has a molecular weight of 148.18 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “But-3-yn-1-yl methanesulfonate” is 1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“But-3-yn-1-yl methanesulfonate” is a liquid . It is stored at 4° C . The predicted melting point is 45.91° C , and the predicted boiling point is approximately 270.2° C at 760 mmHg . The predicted density is approximately 1.2 g/mL , and the predicted refractive index is n 20D 1.46 .

Scientific Research Applications

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid is recognized for its stability and significance in the sulfur biogeochemical cycle. Diverse aerobic bacteria utilize methanesulfonate as a sulfur source for growth. Some specialized methylotrophs use it as a carbon and energy substrate. The oxidation of methanesulfonate, crucial in microbial metabolism, is initiated by the enzyme methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Synthesis and Chemical Reactions

Efficient synthetic methods for (indol-3-yl)methanesulfonamide and its derivatives have been developed, showcasing the versatility of methanesulfonates in chemical synthesis. These methods involve the reactivity control of the indole nucleus, utilizing key compounds like (2,3-Dihydroindol-3-yl)methanesulfonic acid (Korolev et al., 2003).

Liquid Crystal Properties

Alkylammonium methanesulfonates, among others, display smectic A phase properties in liquid crystals, with the temperature range of existence and layer spacing varying across different sulfonates. This highlights the role of methanesulfonates in the study of thermotropic liquid crystals (Matsunaga & Nishida, 1988).

Ionic Liquids and Material Chemistry

Methanesulfonate-based ionic liquids have been synthesized and characterized, with their properties influenced by temperature and anion type. These ionic liquids are pivotal in understanding the thermophysical properties and are potential candidates for various applications due to their thermal and material properties (Khan et al., 2017).

Self-Assembly in Material Science

Methanesulfonates are used in synthesizing diethyltin-based three-dimensional self-assemblies. These compounds exhibit distinct structural motifs and are significant for understanding the self-assembly and supramolecular chemistry (Shankar et al., 2011).

Selective Mesylation

1H-Benzotriazol-1-yl methanesulfonate is utilized as a selective mesylating agent, highlighting its importance in organic synthesis for selective functional group transformations (Kim et al., 1999).

Safety And Hazards

“But-3-yn-1-yl methanesulfonate” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

but-3-ynyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYYFNGGGLDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-1-yl methanesulfonate

CAS RN

72486-09-0
Record name but-3-yn-1-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(pyridin-2-yl)but-3-yn-1-ol (3.60 g, 24 mmol) in dry methylene chloride (30 mL) was added triethylamine (4.40 mL, 32 mmol). The mixture was cooled at 4° C. and methanesulfonyl chloride (2.50 mL, 32 mmol) was added and the reaction was stirred at room temperature overnight. The reaction mixture was then poured over ice/water (100 mL) and stirred for 5 min. To this mixture was added saturated aqueous sodium bicarbonate solution (50 mL) chilled to 4° C., and the mixture was stirred for 30 min, then extracted with DCM. The combined organic fractions were dried over MgSO4, filtered and concentrated under pressure to afford 4.60 g of 4-pyridin-2-yl)but-3-ynyl methanesulfonate (Yield: 83%) as a brown oil which can be used in the next step without further purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-but-1-ynol (5.62 g, 80.2 mmol.) and Et3N (14.5 mL, 104 mmol) in DCM (40 mL) was treated with MsCl (7.48 mL, 96.2 mmol) at 0° C. for 10 min. Work-up (water; sat. aq. NaHCO3), drying (Na2SO4), and concentration gave the title compound as a pale orange oil. 1H NMR (CDCl3) δ 4.32 (t, 2H), 3.07 (s, 3H), 2.67 (td, 2H), 2.09 (t, 2H).
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.48 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of but-3-yn-1-ol (45.0 g, 0.64 mol) and methanesulfonyl chloride (81.0 g, 0.71 mol) in 600 mL of DCM was added TEA (78.0 g, 0.77 mol) dropwise at 0° C. The resulting mixture was stirred at room temperature for 2 hours then concentrated to dryness. The residue was dissolved in 1 L of EtOAc then washed with 1N HCl (2×200 mL), brine (200 mL), dried over anhydrous Na2SO4 and concentrated to afford but-3-yn-1-yl methanesulfonate.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-3-yn-1-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
But-3-yn-1-yl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
But-3-yn-1-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
But-3-yn-1-yl methanesulfonate
Reactant of Route 5
Reactant of Route 5
But-3-yn-1-yl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
But-3-yn-1-yl methanesulfonate

Citations

For This Compound
27
Citations
EN Danilovtseva, MA Chafeev… - Journal of Polymer …, 2012 - Wiley Online Library
… eluting with dichloromethane to obtain but-3-yn-1-yl methanesulfonate (15.9 g, 75%) as an … pivalate16 (6.83 g, 40.6 mmol), but-3-yn-1-yl methanesulfonate (6.10 g, 40.6 mmol), and 60 …
Number of citations: 14 onlinelibrary.wiley.com
G Surendra Reddy, K Anebouselvy… - Chemistry–An Asian …, 2020 - Wiley Online Library
… 2-(1H-1,2,3-triazol-4-yl)ethyl methanesulfonate derivatives were prepared either in one-step via direct CuAAC of functional organic azides with but-3-yn-1-yl methanesulfonate or in two-…
Number of citations: 13 onlinelibrary.wiley.com
V Ferraro, R Sole… - Applied Organometallic …, 2023 - Wiley Online Library
… On the other hand, the use of substrates containing -NH 2 -SiMe 3 or S=O, such as 2-azidoethan-1-amine, trimethylsilylacetylene and but-3-yn-1-yl methanesulfonate, determined the …
Number of citations: 3 onlinelibrary.wiley.com
SR Shirsath, GS Ghotekar, V Bahadur… - The Journal of …, 2020 - ACS Publications
… 1 torr) to give but-3-yn-1-yl methanesulfonate as a colorless liquid, which was used directly … To a solution of but-3-yn-1-yl methanesulfonate (0.3 g, 2.03 mmol, 1 equiv) and tert-butyl ((4-(…
Number of citations: 8 pubs.acs.org
FKI Chio, SJJ Guesne, L Hassall… - The Journal of …, 2015 - ACS Publications
… NaN 3 (7.80 g, 120 mmol) was added portionwise to a solution of but-3-yn-1-yl methanesulfonate (7.11 g, 47.97 mmol) in DMF (50 mL). The resulting solution was heated and stirred to …
Number of citations: 36 pubs.acs.org
T Baker - 2014 - etheses.bham.ac.uk
This thesis details the development of a gold-catalysed, ketone-stabilised ylide synthesis and the intermolecular reaction of this ylide. The reaction of this ylide with butenone proceeds …
Number of citations: 4 etheses.bham.ac.uk
LL Radford, D Papagiannopoulou, F Gallazzi… - Bioorganic & medicinal …, 2019 - Elsevier
The somatostatin receptor subtype 2 (SSTR2) is often highly expressed on neuroendocrine tumors (NETs), making it a popular in vivo target for diagnostic and therapeutic approaches …
Number of citations: 14 www.sciencedirect.com
Y Zhao, Z Chai, Q Zeng, WX Zhang - Molecules, 2023 - mdpi.com
… the synthesis of 1,5-substituted 1,2,3-triazoles using the same Cp*RuCl(PPh 3 ) 2 catalyst through the cycloaddition reaction of different azides with but-3-yn-1-yl methanesulfonate (…
Number of citations: 2 www.mdpi.com
N Bushby, CJ Moody, DA Riddick… - Journal of the Chemical …, 2001 - pubs.rsc.org
… But-3-yn-1-yl methanesulfonate 27 (4.6 g, 31 mmol) was added slowly and the mixture heated to reflux for 7 days. The solution was cooled and partitioned between ether (300 ml) and …
Number of citations: 17 pubs.rsc.org
T Hua, K Vemuri, M Pu, L Qu, GW Han, Y Wu, S Zhao… - Cell, 2016 - cell.com
Cannabinoid receptor 1 (CB 1 ) is the principal target of Δ 9 -tetrahydrocannabinol (THC), a psychoactive chemical from Cannabis sativa with a wide range of therapeutic applications …
Number of citations: 530 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.